molecular formula C19H25N3O4S B10975596 3-cyclopentyl-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)propanamide

3-cyclopentyl-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B10975596
M. Wt: 391.5 g/mol
InChI Key: PIRHVRNZLHIYMB-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE is a complex organic compound with a molecular formula of C19H25N3O4S This compound is characterized by its cyclopentyl group attached to a phenyl ring, which is further substituted with a sulfamoyl group and an isoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

    Coupling with Cyclopentyl Group: The final step involves coupling the cyclopentyl group to the phenyl ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the isoxazole ring or the sulfamoyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced isoxazole derivatives or desulfonated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-CYCLOPENTYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
  • N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide

Uniqueness

3-CYCLOPENTYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group and isoxazole ring are particularly noteworthy, as they contribute to its stability and reactivity.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

3-cyclopentyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C19H25N3O4S/c1-13-14(2)21-26-19(13)22-27(24,25)17-10-8-16(9-11-17)20-18(23)12-7-15-5-3-4-6-15/h8-11,15,22H,3-7,12H2,1-2H3,(H,20,23)

InChI Key

PIRHVRNZLHIYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCC3

Origin of Product

United States

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